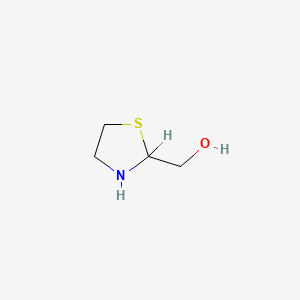

2-Thiazolidinemethanol

Description

Contextualization within Saturated Heterocyclic Sulfur-Nitrogen Chemistry

Saturated heterocyclic compounds containing both sulfur and nitrogen atoms represent a significant class of organic molecules with diverse applications. mdpi.com These heterocycles are integral to numerous biological processes and form the core of many pharmaceutical and agrochemical compounds. mdpi.comopenmedicinalchemistryjournal.com The presence of both sulfur and nitrogen within the ring structure imparts unique physicochemical properties, influencing factors like ring conformation, reactivity, and potential for intermolecular interactions. mdpi.com

2-Thiazolidinemethanol fits squarely within this chemical domain. The thiazolidine (B150603) ring is a saturated heterocycle, distinguishing it from its unsaturated counterparts like thiazole (B1198619). uou.ac.in The combination of a thioether and an amine within the same ring system provides a rich ground for chemical modifications and functionalization, making it a valuable building block in synthetic chemistry.

Fundamental Significance of the Thiazolidine Ring System

The thiazolidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif frequently found in biologically active compounds. ontosight.ainih.gov This prevalence is due to several key factors:

Structural Mimicry: Thiazolidine derivatives can mimic the structure of natural molecules, such as the amino acid proline, which is crucial for the structure of proteins. researchgate.net

Metabolic Stability: The thiazolidine ring can enhance the metabolic stability of a drug molecule, a critical factor in drug design. mdpi.com

Diverse Biological Activities: The thiazolidine core is associated with a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ainih.gov

Derivatives of the thiazolidine ring, such as thiazolidinediones, have been extensively studied and have led to the development of important therapeutic agents. nih.govglobalresearchonline.net These compounds often act by interacting with specific biological targets, such as enzymes and nuclear receptors. globalresearchonline.netnih.gov

Unique Attributes of the 2-Hydroxymethyl Moiety in Thiazolidine Scaffolds

The presence of a hydroxymethyl group (-CH2OH) at the 2-position of the thiazolidine ring in this compound introduces several unique and valuable characteristics:

Reactive Handle: The primary alcohol of the hydroxymethyl group serves as a versatile "handle" for further chemical modifications. smolecule.com It can undergo a variety of reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, or etherification, allowing for the synthesis of a diverse library of derivatives.

Chirality: The carbon atom at the 2-position, to which the hydroxymethyl group is attached, is a chiral center. This opens the door to the synthesis of enantiomerically pure compounds, which is often crucial for biological activity and can lead to drugs with improved efficacy and reduced side effects.

Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding, which can influence the molecule's solubility, crystal packing, and interactions with biological targets. globalresearchonline.net

The strategic placement of this functional group on the thiazolidine scaffold provides chemists with a powerful tool for tuning the properties of the molecule and exploring its potential applications.

Overview of Current Academic Research Trajectories for this compound

Current research on this compound and its derivatives is multifaceted and spans several key areas:

Synthesis of Novel Derivatives: A primary focus is on the synthesis of new analogues by modifying the hydroxymethyl group or other positions on the thiazolidine ring. smolecule.com This includes the preparation of esters, ethers, and other functionalized derivatives to explore their structure-activity relationships.

Medicinal Chemistry Applications: Researchers are actively investigating the potential of this compound derivatives as therapeutic agents. smolecule.com This includes screening for a range of biological activities, such as antimicrobial, antioxidant, and enzyme inhibitory effects. smolecule.com For instance, some derivatives are being explored for their potential in managing metabolic disorders and as anticancer agents. smolecule.com

Asymmetric Synthesis: Given the chirality of the molecule, there is growing interest in developing stereoselective methods for the synthesis of specific enantiomers of this compound and its derivatives. ontosight.ai This is critical for understanding the stereochemical requirements for biological activity.

Intermediate in Complex Molecule Synthesis: this compound serves as a valuable intermediate in the synthesis of more complex molecules, including other heterocyclic systems and natural product analogues. smolecule.com

The versatility of the this compound scaffold ensures that it will remain a subject of significant interest in academic and industrial research for the foreseeable future.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazolidin-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS/c6-3-4-5-1-2-7-4/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILESGDFNOHPJBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90966186 | |

| Record name | (1,3-Thiazolidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51859-63-3 | |

| Record name | 2-Thiazolidinemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051859633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,3-Thiazolidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-THIAZOLIDINEMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA5ZGG5QUW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 2 Thiazolidinemethanol and Its Analogues

Classical and Contemporary Approaches to Thiazolidine (B150603) Ring Construction

The formation of the 1,3-thiazolidine ring is the cornerstone of synthesizing 2-Thiazolidinemethanol and its derivatives. This is predominantly achieved through cyclocondensation reactions and various ring-closing strategies.

Cyclocondensation Reactions Involving Aminothiols and Carbonyl Compounds

The most prevalent and classical method for synthesizing the thiazolidine ring is the cyclocondensation reaction between a 1,2-aminothiol and a carbonyl compound, such as an aldehyde or a ketone. bris.ac.uk This reaction is a type of bioorthogonal reaction that can proceed under physiological conditions, often without the need for a catalyst. nih.gov

A common example is the reaction of cysteine with formaldehyde (B43269) to produce thiazolidine-2-carboxylic acid. The reaction kinetics and product stability can be influenced by the choice of aldehyde. nih.gov For instance, the synthesis of this compound itself can be achieved through the reaction of cysteine and formaldehyde. smolecule.com

The general mechanism involves the initial formation of a hemithioacetal or a Schiff base (imine), followed by an intramolecular cyclization to form the thiazolidine ring. The specific pathway can be influenced by the reaction conditions and the nature of the reactants. nih.gov Various catalysts, including acid and base catalysts, can be employed to promote the reaction. nih.gov For instance, β-cyclodextrin-SO3H has been used to activate the aldehyde, facilitating the formation of an imine intermediate which then undergoes ring closure. nih.gov

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |

| Cysteine | Formaldehyde | Thiazolidine-2-carboxylic acid | pH 4–5, 25°C | |

| 1,2-aminothiols | Aldehydes | Thiazolidines | Physiological conditions | nih.gov |

| Aminothiols | Dithiane-protected mercapto-ketone | 2-Mercaptomethyl-thiazolidines | Condensation | bris.ac.uk |

| Substituted aniline, benzaldehyde, thioglycolic acid | - | 1,3-Thiazolidin-4-one | Ammonium persulfate (APS), solvent-free, 90°C | nih.gov |

Ring-Closing Strategies for 1,3-Thiazolidine Core Formation

Beyond direct cyclocondensation, other ring-closing strategies are employed to construct the 1,3-thiazolidine core. One such method is the domino ring-opening cyclization of activated aziridines with isothiocyanates, catalyzed by a Lewis acid. nih.gov This approach allows for the regio- and stereoselective preparation of 2-iminothiazolidines. nih.gov

Ring-closing metathesis (RCM) has also emerged as a powerful tool for forming various heterocyclic rings, including those containing nitrogen and sulfur. ias.ac.ind-nb.info While less common for simple thiazolidines, RCM can be applied to the synthesis of more complex, unsaturated nitrogen heterocycles. d-nb.info The success of RCM depends on factors like the choice of catalyst (e.g., Grubbs or Schrock catalysts), ring size, and the nature of substituents. ias.ac.in For nitrogen-containing dienes, the nitrogen atom often needs to be protected (e.g., as an amide or carbamate) to prevent catalyst deactivation. ias.ac.in

Another strategy involves multicomponent reactions (MCRs). For example, a tandem Michael/domino cycloaddition/Ugi reaction sequence has been used to synthesize pseudopeptide-linked rhodanine (B49660) scaffolds, which contain a thiazolidine ring. nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The presence of stereocenters in many biologically active molecules necessitates the development of stereoselective synthetic methods. For this compound derivatives, which can possess chirality at the C2 and C4 positions of the thiazolidine ring, both enantioselective and diastereoselective approaches are crucial.

Enantioselective Catalytic Methods for Chiral Center Induction

Achieving enantioselectivity in the synthesis of chiral this compound derivatives often relies on the use of chiral catalysts. While the direct enantioselective synthesis of this compound itself is a developing area, insights can be drawn from related systems. smolecule.com

Chiral Brønsted acid catalysts, for example, have the potential to induce asymmetry during the cyclization step of thiazolidine formation. smolecule.com Another approach is the use of chiral metal complexes as catalysts. For instance, chiral β-amino alcohols derived from L-cysteine have been used as catalysts in the enantioselective addition of diethylzinc (B1219324) to aldehydes, a reaction that could be adapted for creating chiral centers in thiazolidine synthesis. researchgate.net

Metal-Organic Frameworks (MOFs) with chiral environments are also being explored as heterogeneous catalysts for enantioselective reactions. nih.gov The defined pore size and chiral reaction sites within MOFs can lead to substrate size discrimination and high enantioselectivity. nih.gov Furthermore, electrochemical methods using chiral catalysts, such as nickel complexes with pyridine-oxazoline ligands, are emerging as a powerful tool for creating chiral molecules with high enantiomeric excess. mdpi.com

| Catalytic System | Reaction Type | Potential Application | Reference |

| Chiral Brønsted Acid | Cyclization | Asymmetric thiazolidine synthesis | smolecule.com |

| Chiral β-amino alcohols | Addition of diethylzinc to aldehydes | Creation of chiral centers | researchgate.net |

| Chiral Metal-Organic Frameworks (MOFs) | Various enantioselective reactions | Heterogeneous asymmetric catalysis | nih.gov |

| Electrochemical Ni-catalysis with chiral ligands | Cross-coupling | Enantioselective synthesis | mdpi.com |

Diastereoselective Approaches Utilizing Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org This is a well-established and reliable strategy for asymmetric synthesis. williams.edu

In the context of thiazolidine synthesis, a chiral aminothiol (B82208) derived from a natural amino acid can act as a chiral auxiliary. For example, starting with L- or D-cysteine derivatives allows for the synthesis of enantiomerically pure thiazolidine-4-carboxylic acid derivatives. bris.ac.uk

Oxazolidinones are a widely used class of chiral auxiliaries, particularly in asymmetric aldol (B89426) reactions. wikipedia.org Similarly, thiazolidinone-based chiral auxiliaries have been developed. For instance, N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one has been used in diastereoselective aldol reactions with aryl aldehydes, yielding the 'Evans syn' aldol product with good diastereoselectivity. scielo.org.mx The chiral auxiliary can be subsequently removed under mild conditions. scielo.org.mx The use of chiral auxiliaries like tert-butanesulfinamide is another effective method for the stereoselective synthesis of chiral amines, a functionality often present in or derived from thiazolidine structures. osi.lv

Functional Group Interconversions at the 2-Hydroxymethyl Moiety

The 2-hydroxymethyl group of this compound is a versatile handle for further synthetic modifications. Standard functional group interconversions can be applied to this primary alcohol to generate a variety of derivatives. ub.edukashanu.ac.irvanderbilt.edu

Common transformations include:

Oxidation: The primary alcohol can be oxidized to an aldehyde using reagents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4). slideshare.net

Conversion to Halides: The hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, and subsequently displaced by a halide (e.g., using NaI in acetone (B3395972) for iodination, a Finkelstein reaction). vanderbilt.edu Direct conversion to chlorides can be achieved with reagents like thionyl chloride (SOCl2), and to bromides with phosphorus tribromide (PBr3). vanderbilt.edu

Conversion to Other Functional Groups: The alcohol can be converted to an azide (B81097) via a Mitsunobu reaction (using Ph3P, DEAD, and NaN3), which can then be reduced to an amine. vanderbilt.edu Esterification and etherification reactions are also readily performed on the primary alcohol.

These functional group interconversions significantly expand the synthetic utility of this compound, allowing for its incorporation into a wide range of more complex target molecules.

Selective Oxidation and Reduction Transformations of the Alcohol

The hydroxyl group in this compound is a primary site for synthetic modification through oxidation and reduction reactions.

Selective Oxidation:

The oxidation of the primary alcohol in this compound to an aldehyde or carboxylic acid allows for the introduction of new functionalities. While specific studies on the direct oxidation of this compound are not extensively detailed in the provided results, general principles of alcohol oxidation can be applied. For instance, visible-light-driven oxidation using a molecular ruthenium catalyst on hematite (B75146) has been shown to be effective for the selective oxidation of benzyl (B1604629) alcohol, a process that could potentially be adapted for this compound. rsc.org

Selective Reduction:

Reduction reactions are crucial for modifying the thiazolidine core and its substituents. For example, the reduction of related thiazolidinediones can yield this compound. smolecule.com The stereospecific microbial reduction of α-haloaryl ketones provides a pathway to chiral halohydrins, demonstrating the potential for enzymatic methods in achieving stereoselective reductions in related systems. acs.org Furthermore, chiral β-amino alcohols derived from L-cysteine have been used as catalysts in the enantioselective reduction of prochiral ketones, suggesting a route to chiral this compound derivatives. researchgate.net The reduction of amides to amines can also be achieved through mild oxidative cleavage of borane-amine adducts. researchgate.net

A study on the selective reduction of 2,5-bis[(4'-(n-alkoxy)benzoyl)oxy]benzaldehydes to the corresponding benzyl alcohol using sodium borohydride (B1222165) in the presence of acetic acid highlights a method to prevent rearrangement and achieve high selectivity, which could be relevant for similar reductions in thiazolidine systems. nih.gov

Derivatization via Esterification, Etherification, and Amidation

The functionalization of the hydroxyl group of this compound through esterification, etherification, and amidation is a key strategy for creating a diverse range of analogues with potentially varied applications.

Esterification: The reaction of the alcohol with carboxylic acids or their derivatives leads to the formation of esters. This can be seen in the synthesis of hybrid amide derivatives where carboxylic acids are activated to acyl chlorides and then reacted with amines. mdpi.com

Etherification: The formation of ethers from the alcohol group can be achieved through various methods. For example, the Mitsunobu reaction has been used for the etherification of 2-thienyltrifluoroborate salts to produce 2-alkoxythiophenes. nih.gov Additionally, acid-catalyzed etherification of hydroxyl compounds using 1,2-dimethoxyethane (B42094) as an etherifying agent has been demonstrated for biomass-derived compounds. rsc.org

Amidation: Amidation reactions involve the formation of an amide bond. This is a common transformation in the synthesis of biologically active molecules. For instance, new hybrid amide derivatives of triazole and thiazolidine-2,4-dione have been synthesized by reacting carboxylic acid derivatives with piperazines. mdpi.com The synthesis of N-substituted thiazolidine-2,4-dione derivatives often involves the formation of amide linkages. researchgate.net

Sustainable and Efficient Synthetic Protocols

Modern synthetic chemistry emphasizes the development of environmentally friendly and efficient methods. For this compound and its analogues, this includes the use of microwave and ultrasound irradiation, as well as one-pot and multicomponent reaction strategies.

Microwave-Assisted and Ultrasound-Promoted Synthesis

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. nih.gov It has been successfully employed in the synthesis of various thiazolidinone derivatives. nih.govrasayanjournal.co.in For example, a one-pot synthesis of 2-(4-oxo-4H-1-benzopyran-3-yl)-4-thiazolidinone analogues was achieved under microwave irradiation. nih.gov Similarly, the synthesis of 2-hydrazolyl-4-thiazolidinones from aldehydes, thiosemicarbazides, and maleic anhydride (B1165640) is effectively assisted by microwaves. researchgate.net The synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide analogues and 2,3-diaryl-1,3-thiazolidin-4-ones has also been reported using this technology. nih.gov Furthermore, microwave-assisted synthesis of 3,5-disubstituted thiazolidine-2,4-diones has been shown to be an efficient method. farmaciajournal.com

Ultrasound-Promoted Synthesis:

Ultrasound irradiation is another green chemistry technique that can accelerate chemical reactions. blucher.com.br The synthesis of 2,4-thiazolidinedione (B21345) from thiourea (B124793) and chloroacetyl chloride has been achieved in high yield using ultrasound. pharmacyjournal.info This method has also been applied to the Knoevenagel condensation for the preparation of arylidene-thiazolidine derivatives. nih.govresearchgate.net The synthesis of 2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles is another example of a reaction successfully promoted by ultrasound. nih.gov

| Technique | Reactants | Product | Key Advantages |

| Microwave-Assisted | Aldehyde, Thiosemicarbazide, Maleic Anhydride | 2-Hydrazolyl-4-thiazolidinones | Tandem reaction, efficiency researchgate.net |

| Microwave-Assisted | 3-Formyl chromone, Primary amine, Mercaptoacetic acid | 2-(4-oxo-4H-1-benzopyran-3-yl)-4-thiazolidinone analogues | One-pot synthesis nih.gov |

| Ultrasound-Promoted | Thiourea, Chloroacetyl chloride | 2,4-Thiazolidinedione | High yield (95%), green method pharmacyjournal.info |

| Ultrasound-Promoted | Aldehydes, 2,4-Thiazolidinedione/Rhodanine | Arylidene-thiazolidines | Clean procedure, recyclable catalyst nih.gov |

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single reaction vessel, minimizing purification steps and waste generation. nih.govrug.nlmdpi.com

MCRs are particularly valuable for creating molecular diversity. mdpi.com The Biginelli and Hantzsch reactions are classic examples of MCRs used to synthesize heterocyclic compounds. organic-chemistry.org In the context of thiazolidine derivatives, a one-pot, three-component reaction has been utilized to prepare novel thiazole (B1198619) derivatives with potential biological activity. nih.gov These reactions often proceed by trapping a reactive intermediate formed from two components with a third reactant. nih.gov

The synthesis of phenyl-pyrano-thiazol-2-one derivatives has been achieved through a base-catalyzed one-pot three-component reaction. researchgate.net The versatility of MCRs allows for the rapid generation of libraries of compounds for screening purposes. organic-chemistry.org For example, the Ugi and Passerini reactions are isocyanide-based MCRs that produce peptidomimetic compounds. organic-chemistry.org The development of asymmetric MCRs is also a significant area of research for the synthesis of chiral compounds. nih.gov

| Reaction Type | Reactants | Product | Key Features |

| One-Pot Three-Component | Aromatic aldehyde, N-methyl-1-(methylthio)-2-nitroethamine, Thiazolidinedione | Phenyl-pyrano-thiazol-2-one derivatives | Efficient, base-catalyzed researchgate.net |

| One-Pot Three-Component | 2-(2-benzylidenehydrazinyl)-4-methylthiazole, Thiosemicarbazide, Hydrazonoyl chlorides/Phenacyl bromides | 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives | Convenient, rapid synthesis nih.gov |

Chemical Reactivity and Mechanistic Insights of 2 Thiazolidinemethanol

Reactivity of the Thiazolidine (B150603) Heterocycle

The thiazolidine ring in 2-Thiazolidinemethanol is a saturated heterocycle containing both a sulfur and a nitrogen atom. This structure allows for a range of reactions, including substitutions on the ring and cleavage of the ring itself.

Electrophilic and Nucleophilic Substitutions on the Ring System

Electrophilic Substitution: The thiazolidine ring is generally considered to be electron-rich due to the presence of the heteroatoms. However, direct electrophilic substitution on the carbon atoms of the ring is not a common reaction pathway. Instead, the nitrogen atom is the primary site of electrophilic attack. For instance, N-acylation and N-alkylation are readily achieved. While direct electrophilic substitution on the carbon framework is rare, theoretical studies on related thiazole (B1198619) systems suggest that the C5 position is the most favored for such attacks should they occur under specific activating conditions pharmaguideline.com.

Nucleophilic Substitution: The thiazolidine ring itself is not highly susceptible to direct nucleophilic substitution on its carbon atoms due to the lack of a good leaving group. However, derivatization of the ring can introduce functionalities that are amenable to nucleophilic attack. For example, N-acylation can be followed by reduction to the corresponding N-alkyl derivative.

| Reaction Type | Reagent Example | Product Type | Plausible Conditions |

| N-Acylation | Acetyl chloride | N-Acetyl-2-thiazolidinemethanol | Pyridine, 0 °C |

| N-Alkylation | Methyl iodide | N-Methyl-2-thiazolidinemethanol | K2CO3, Acetonitrile, reflux |

Ring-Opening and Ring-Expansion Reactions

Ring-Opening Reactions: The thiazolidine ring can undergo cleavage under both acidic and basic conditions. The mechanism of ring-opening is dependent on the reaction conditions and the substitution pattern of the ring.

Under acidic conditions, protonation of the nitrogen or sulfur atom can facilitate ring-opening to form an intermediate iminium or sulfonium (B1226848) ion, respectively rsc.org. These intermediates can then be trapped by nucleophiles. For example, hydrolysis in aqueous acid would lead to the formation of cysteamine (B1669678) and hydroxymethylacetaldehyde. Kinetic studies on the hydrolysis of related thiazolidine derivatives have shown that the reaction can proceed through a zwitterionic intermediate formed by ring-opening acs.org.

In the presence of a base, ring-opening can also occur, particularly if there is a substituent that can stabilize a negative charge. For this compound, strong bases could potentially deprotonate the nitrogen, leading to a ring-chain tautomerism, although this is less common for simple thiazolidines. Studies on the alkaline hydrolysis of 2-aryl substituted thiazolidines indicate a mechanism involving a zwitterionic intermediate, followed by base-dependent proton loss from the nitrogen to form a Schiff base intermediate which then hydrolyzes acs.org.

Ring-Expansion Reactions: While less common than ring-opening, ring-expansion reactions of thiazolidines can be induced under specific conditions, often involving rearrangement of a carbocation intermediate adjacent to the ring. For this compound, a hypothetical ring-expansion could be envisioned if the hydroxymethyl group is converted into a good leaving group, followed by a Wagner-Meerwein type rearrangement. This could potentially lead to the formation of a tetrahydro-1,4-thiazin-3-ol.

| Reaction Type | Conditions | Intermediate(s) | Product(s) |

| Acid-Catalyzed Ring-Opening | Aqueous HCl, heat | Iminium ion, Sulfonium ion | Cysteamine, Hydroxymethylacetaldehyde |

| Base-Catalyzed Ring-Opening | Aqueous NaOH, heat | Zwitterionic intermediate, Schiff base | Cysteamine, Hydroxymethylacetaldehyde |

| Hypothetical Ring-Expansion | 1. TsCl, Pyridine; 2. Heat | Carbocation | Tetrahydro-1,4-thiazin-3-ol |

Transformations Involving the 2-Hydroxymethyl Substituent

The primary alcohol of the 2-hydroxymethyl group is a versatile functional handle that can participate in a variety of transformations.

Acid- and Base-Catalyzed Reactions of the Primary Alcohol

The primary alcohol in this compound can undergo typical alcohol reactions, which can be catalyzed by either acid or base.

Acid-Catalyzed Reactions: In the presence of a strong acid, the hydroxyl group can be protonated to form a good leaving group (water). This can lead to substitution or elimination reactions. For instance, reaction with a hydrohalic acid (e.g., HBr) would lead to the formation of 2-(bromomethyl)thiazolidine.

Base-Catalyzed Reactions: The hydroxyl group is weakly acidic and can be deprotonated by a strong base to form an alkoxide. This alkoxide is a potent nucleophile and can participate in reactions such as Williamson ether synthesis. For example, reaction with an alkyl halide in the presence of a strong base like sodium hydride would yield an ether.

| Catalyst | Reagent | Reaction Type | Product |

| Acid (e.g., H2SO4) | HBr | Nucleophilic Substitution | 2-(Bromomethyl)thiazolidine |

| Base (e.g., NaH) | Ethyl iodide | Williamson Ether Synthesis | 2-(Ethoxymethyl)thiazolidine |

Participation in Cyclization and Rearrangement Mechanisms

The hydroxymethyl group can act as an internal nucleophile, participating in cyclization reactions. For example, if an electrophilic center is introduced elsewhere in the molecule, such as on the nitrogen atom, intramolecular cyclization can occur. A hypothetical example would be the N-acylation with a molecule containing a good leaving group at the other end, which could lead to a bicyclic system.

Rearrangements involving the hydroxymethyl group are also plausible. For instance, under acidic conditions that promote ring-opening, the hydroxyl group could potentially act as an internal nucleophile to trap a resulting carbocation, leading to a rearranged bicyclic ether.

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

Kinetic Studies: The rates of hydrolysis of thiazolidines have been investigated to understand the mechanism of ring-opening. For instance, the alkaline hydrolysis of 2-aryl substituted thiazolidines was found to exhibit rate saturation at high hydroxide (B78521) concentrations, suggesting a multi-step mechanism involving pre-equilibrium steps acs.org. Similar kinetic analyses of this compound hydrolysis would be expected to reveal the rate-determining step and the nature of any intermediates.

Spectroscopic Studies: Spectroscopic techniques are invaluable for identifying intermediates and products in the reactions of thiazolidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to monitor the progress of a reaction and to characterize the structure of products. For example, in a ring-opening reaction, the disappearance of the characteristic thiazolidine ring protons and the appearance of signals corresponding to the opened-chain product could be observed.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. The hydrolysis of a thiazolidine derivative has been followed by monitoring changes in the IR spectrum nih.gov. For this compound, changes in the O-H and N-H stretching frequencies could provide insight into reaction progress.

Mass Spectrometry (MS): MS can be used to determine the molecular weight of products and to gain structural information from fragmentation patterns. The electron ionization mass spectrum of the related 2-methylthiazolidine (B1581955) is available and serves as a reference for the fragmentation patterns of 2-substituted thiazolidines nist.gov.

| Spectroscopic Method | Information Gained |

| NMR Spectroscopy | Structural elucidation of reactants, intermediates, and products; reaction monitoring. |

| IR Spectroscopy | Identification of functional group transformations (e.g., O-H, N-H, C=O). |

| Mass Spectrometry | Determination of molecular weights and fragmentation patterns of products. |

Coordination Chemistry and Metal Complexation of 2 Thiazolidinemethanol

2-Thiazolidinemethanol as a Multidentate Ligand

This compound, with its thiazolidine (B150603) ring and a hydroxymethyl substituent at the 2-position, presents multiple potential donor sites for coordination with metal ions. The inherent structural features of this molecule suggest its capability to act as a multidentate ligand, engaging in various coordination modes.

The ligating behavior of this compound is dictated by the availability of lone pairs of electrons on its heteroatoms: the nitrogen and sulfur atoms of the thiazolidine ring, and the oxygen atom of the hydroxymethyl group.

Sulfur Atom: The thioether sulfur atom in the ring is another potential donor. The soft nature of sulfur makes it particularly suitable for coordinating with soft metal ions. The involvement of the sulfur atom in coordination can lead to the formation of stable chelate rings.

Oxygen Atom: The hydroxyl oxygen of the methanol (B129727) substituent provides a third potential coordination site. Deprotonation of the hydroxyl group can lead to the formation of a more stable alkoxide linkage with the metal center.

The interplay between these donor atoms allows this compound to exhibit versatile coordination behavior, potentially acting as a monodentate, bidentate, or even tridentate ligand depending on the reaction conditions and the nature of the metal ion.

The presence of multiple donor atoms in close proximity within the this compound molecule allows for the formation of stable chelate rings with a metal ion. For instance, simultaneous coordination of the nitrogen and sulfur atoms, or the nitrogen and oxygen atoms, would result in the formation of five-membered chelate rings, which are generally thermodynamically favorable.

Beyond chelation to a single metal center, this compound also possesses the potential to act as a bridging ligand, connecting two or more metal centers. This can occur if different donor atoms of the same ligand molecule coordinate to different metal ions. For example, the nitrogen atom could coordinate to one metal center while the sulfur or oxygen atom coordinates to another, leading to the formation of polynuclear complexes or coordination polymers. The specific coordination mode adopted would be influenced by factors such as the metal-to-ligand ratio, the coordination geometry preference of the metal ion, and the presence of counter-ions.

Synthesis and Spectroscopic Characterization of this compound-Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can be varied to isolate complexes with different coordination numbers and geometries.

Once synthesized, the characterization of these complexes is crucial to elucidate their structure and bonding. A combination of spectroscopic techniques would be employed:

Infrared (IR) Spectroscopy: IR spectroscopy can provide valuable information about the coordination of the ligand. Shifts in the vibrational frequencies of the N-H, C-S, and O-H bonds upon complexation can indicate the involvement of these groups in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to probe the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can help identify the binding sites.

UV-Visible Spectroscopy: For complexes involving transition metals, UV-Visible spectroscopy can provide insights into the d-d electronic transitions, which are sensitive to the coordination environment and geometry of the metal ion.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of these complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

A hypothetical data table summarizing the expected spectroscopic shifts for a generic [M(this compound)₂]Cl₂ complex is presented below.

| Spectroscopic Technique | Free Ligand (this compound) | Coordinated Ligand in [M(L)₂]Cl₂ | Interpretation of Shift |

| IR Spectroscopy | |||

| ν(N-H) | ~3300 cm⁻¹ | Shift to lower frequency | Involvement of Nitrogen in coordination |

| ν(C-S) | ~700 cm⁻¹ | Shift in frequency | Involvement of Sulfur in coordination |

| ν(O-H) | ~3400 cm⁻¹ | Shift or disappearance (if deprotonated) | Involvement of Oxygen in coordination |

| ¹H NMR Spectroscopy | |||

| N-H proton | Chemical shift δ | Shift upon coordination | Change in electronic environment of Nitrogen |

| C-H protons adjacent to N, S, O | Chemical shifts δ | Shifts upon coordination | Proximity to the metal center |

| UV-Visible Spectroscopy | Not applicable | Absorption bands in the visible region | d-d transitions indicative of coordination geometry |

Influence of Metal Centers on Ligand Conformation and Reactivity within Coordination Spheres

The coordination of this compound to a metal center can significantly influence the conformation of the thiazolidine ring. The five-membered ring is not planar and can adopt different puckered conformations. The specific conformation adopted in a metal complex will be influenced by the coordination geometry of the metal, the bite angle of the ligand when it chelates, and any steric interactions within the coordination sphere.

Furthermore, coordination to a metal center can alter the reactivity of the ligand. For example, the acidity of the N-H and O-H protons may be enhanced upon coordination, making them more susceptible to deprotonation. The metal center can also act as a template, directing the reaction of the coordinated ligand with other substrates.

Application in the Construction of Metal-Organic Frameworks and Supramolecular Assemblies

The ability of this compound to act as a bridging ligand makes it a potential building block for the construction of extended structures like metal-organic frameworks (MOFs) and supramolecular assemblies.

Supramolecular Assemblies: Through weaker intermolecular interactions such as hydrogen bonding (involving the N-H and O-H groups) and van der Waals forces, metal complexes of this compound could self-assemble into discrete, higher-order supramolecular structures. The design and control of these assemblies are of great interest for the development of new functional materials with applications in areas such as molecular recognition and sensing.

Catalytic Applications of 2 Thiazolidinemethanol and Its Derivatives

A Chiral Ligand in the Realm of Asymmetric Catalysis

The primary role of 2-Thiazolidinemethanol in asymmetric catalysis lies in its function as a chiral ligand. By coordinating to a metal center, it creates a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Steering Enantioselective Transformations: The Case of Borane-Catalyzed Ketone Reductions

Derivatives of this compound, particularly oxazaborolidines formed from the reaction of the corresponding amino alcohol with a borane (B79455) source, are highly effective catalysts for the enantioselective reduction of prochiral ketones. This transformation is a fundamental method for synthesizing chiral secondary alcohols, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals.

The catalytic cycle of a typical oxazaborolidine-catalyzed ketone reduction involves the coordination of the borane reducing agent to the nitrogen atom of the oxazaborolidine. This activated complex then coordinates to the ketone, positioning it in a sterically defined manner. The hydride from the borane is subsequently delivered to one face of the carbonyl group, leading to the formation of the chiral alcohol with high enantioselectivity. The catalyst is then regenerated, allowing it to participate in further reduction cycles.

| Ketone Substrate | Chiral Ligand Derived From | Enantiomeric Excess (ee %) |

| Acetophenone | (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol | ~95% |

| Propiophenone | (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol | High |

| α-Tetralone | (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol | High |

Table 1: Representative Enantioselective Borane-Catalyzed Ketone Reductions using Oxazaborolidine Catalysts Derived from Chiral Amino Alcohols.

Inducing Chirality in Bond Formations

The application of chiral ligands derived from this compound extends beyond reductions to the formation of new carbon-carbon and carbon-heteroatom bonds. These ligands play a crucial role in controlling the stereochemistry of reactions such as aldol (B89426) additions, Mannich reactions, and Michael additions, thereby enabling the asymmetric synthesis of complex molecules with multiple stereocenters. The rigid, chiral environment provided by the ligand-metal complex directs the approach of the reacting species, ensuring high levels of stereocontrol.

The Rise of Organocatalysis: this compound Derivatives at the Forefront

In addition to their role as chiral ligands in metal-catalyzed reactions, derivatives of this compound have also demonstrated significant potential as organocatalysts. Organocatalysis, which utilizes small organic molecules to catalyze reactions, offers a sustainable and often complementary approach to metal-based catalysis.

A Duality of Function: Brønsted Acid and Lewis Base Catalysis

The structural framework of this compound derivatives often incorporates both acidic (e.g., the hydroxyl group or a carboxylic acid derivative) and basic (e.g., the nitrogen atom) functionalities. This dual nature allows them to act as Brønsted acid or Lewis base catalysts, or in some cases, as bifunctional catalysts where both acidic and basic sites participate in the catalytic cycle.

Unraveling Activation Mechanisms in Organic Transformations

The catalytic activity of this compound derivatives in organocatalytic reactions stems from their ability to activate substrates through various non-covalent interactions. For instance, in an asymmetric aldol reaction, the nitrogen atom of a thiazolidine-based catalyst can act as a Lewis base to form an enamine intermediate with a ketone donor. Simultaneously, an acidic group on the catalyst can activate the aldehyde acceptor through hydrogen bonding. This dual activation brings the reactants into close proximity within a chiral environment, facilitating a highly stereoselective carbon-carbon bond formation.

Research has shown that thiazolidine-4-carboxylic acid derivatives can effectively catalyze direct asymmetric aldol reactions between ketones and aldehydes. These catalysts have demonstrated the ability to produce the corresponding aldol products in high yields and with significant levels of diastereoselectivity and enantioselectivity.

Bridging Catalytic Worlds: Homogeneous and Heterogeneous Systems

The versatility of this compound and its derivatives allows for their application in both homogeneous and heterogeneous catalytic systems, offering distinct advantages depending on the specific process requirements.

In homogeneous catalysis , catalysts derived from this compound are soluble in the reaction medium, leading to high activity and selectivity due to the excellent accessibility of the catalytic sites. This is the common mode of operation for many of the enantioselective transformations discussed.

For heterogeneous catalysis , these chiral molecules can be immobilized on solid supports, such as polymers or inorganic materials like silica. This approach facilitates catalyst separation and recycling, which is a significant advantage for industrial applications, contributing to more sustainable and cost-effective processes. While direct examples of this compound in heterogeneous systems are an emerging area of research, the principles of immobilizing chiral ligands and organocatalysts are well-established and offer a promising avenue for the future application of these valuable catalytic tools. The development of metal-organic frameworks (MOFs) incorporating thiazolidine-based linkers also presents a novel strategy for creating robust, recyclable heterogeneous catalysts with well-defined active sites.

Advanced Spectroscopic and Structural Elucidation of 2 Thiazolidinemethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H and ¹³C NMR Data

For 2-Thiazolidinemethanol, the predicted ¹H and ¹³C NMR chemical shifts provide a foundational understanding of its molecular structure. These predictions are based on computational algorithms that analyze the molecule's electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| H on CH₂ (ring, adjacent to S) | 2.9 - 3.2 |

| H on CH₂ (ring, adjacent to N) | 3.3 - 3.6 |

| H on CH (ring, adjacent to N and CH₂OH) | 4.2 - 4.5 |

| H on CH₂ (exocyclic) | 3.6 - 3.9 |

| H on OH | Variable (typically 2.0 - 4.0) |

| H on NH | Variable (typically 1.5 - 3.5) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| CH₂ (ring, adjacent to S) | 30 - 35 |

| CH₂ (ring, adjacent to N) | 50 - 55 |

| CH (ring, adjacent to N and CH₂OH) | 65 - 70 |

| CH₂ (exocyclic) | 60 - 65 |

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are critical for unambiguously assigning the signals observed in 1D NMR spectra, especially for complex molecules.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton coupling networks within the molecule. For this compound, COSY would show correlations between the protons on the thiazolidine (B150603) ring and the exocyclic methylene (B1212753) group, confirming their connectivity. For instance, the proton on the chiral center (C2) would show correlations with the adjacent methylene protons of the ring and the hydroxymethyl group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons with their directly attached carbon atoms. This technique would be used to definitively assign each proton signal to its corresponding carbon in the this compound structure, as outlined in the predicted data tables.

The thiazolidine ring is not planar and can exist in various conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide insights into the conformational dynamics of this compound. By analyzing changes in chemical shifts and coupling constants with temperature, it is possible to determine the energy barriers between different ring conformations and identify the most stable conformer in solution. Computational studies on related thiazolidine derivatives have often been used to support the experimental findings from DNMR.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions in the crystal lattice.

A search of crystallographic databases indicates that the crystal structure of this compound has not been reported. However, if a suitable crystal were obtained, X-ray diffraction analysis would be expected to reveal the following:

Conformation of the Thiazolidine Ring: The exact puckering of the five-membered ring would be determined.

Bond Lengths and Angles: Precise measurements of C-S, C-N, C-C, C-O, N-H, and O-H bond lengths and the angles between them would be obtained.

Intermolecular Interactions: The presence of hydrogen bonding involving the hydroxyl and amine groups, which would influence the crystal packing, would be identified.

Without experimental data, a data table for crystallographic parameters cannot be generated.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad in IR) |

| N-H | Stretching | 3300 - 3500 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C-N | Stretching | 1000 - 1250 |

| C-O | Stretching | 1000 - 1200 |

| C-S | Stretching | 600 - 800 |

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol, likely broadened by hydrogen bonding. The N-H stretching vibration would also appear in a similar region. The C-H stretching of the aliphatic CH₂ and CH groups would be observed between 2850 and 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain characteristic absorptions for C-N, C-O, and C-S stretching and various bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H and N-H stretches are typically weak in Raman spectra, the C-H and C-S stretching vibrations are expected to produce more intense signals. The symmetric vibrations of the thiazolidine ring would also be more prominent in the Raman spectrum.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum gives valuable clues about the molecule's structure.

The molecular formula of this compound is C₄H₉NOS, with a monoisotopic mass of approximately 119.0405.

Proposed Fragmentation Pathway:

Upon electron ionization, the molecular ion [M]⁺• would be formed. A plausible fragmentation pathway would involve the initial cleavage of the C-C bond between the thiazolidine ring and the hydroxymethyl group (alpha-cleavage), as this would lead to a resonance-stabilized cation.

Loss of the hydroxymethyl radical (•CH₂OH): This would result in a fragment ion at m/z 88. This is often a favorable pathway for primary alcohols. [C₄H₉NOS]⁺• → [C₃H₆NS]⁺ + •CH₂OH

Ring opening followed by fragmentation: Cleavage of the bonds within the thiazolidine ring can also occur, leading to smaller fragment ions. For example, the loss of ethene (C₂H₄) or thioformaldehyde (B1214467) (CH₂S) from the molecular ion or subsequent fragment ions could be observed.

Table 4: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 119 | [C₄H₉NOS]⁺• (Molecular Ion) |

| 88 | [C₃H₆NS]⁺ |

| 74 | [C₂H₄NS]⁺ |

| 44 | [C₂H₆N]⁺ |

Theoretical and Computational Chemistry Studies of 2 Thiazolidinemethanol

Electronic Structure and Bonding Analysis using Quantum Chemical Methods (e.g., DFT, ab initio)

Quantum chemical methods are fundamental to understanding the electronic properties of 2-Thiazolidinemethanol. Density Functional Theory (DFT) and ab initio calculations are instrumental in predicting molecular geometries, orbital energies, and charge distributions, which collectively govern the molecule's stability and reactivity.

Detailed Research Findings:

Molecular Geometry: DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can be used to determine the optimized molecular geometry of this compound. nih.gov For related thiazolidine (B150603) derivatives, these calculations have successfully predicted bond lengths and angles that are in good agreement with experimental data. researchgate.net For instance, in a study on sulfamoyloxy-oxazolidinones, the geometry was optimized using the B3LYP method with a 6-31G(d,p) basis set. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net For various thiazolidinone derivatives, DFT calculations have been employed to compute these values, providing insights into their electronic behavior. jmchemsci.comdistantreader.org

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution on a molecule's surface. These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for predicting how the molecule will interact with other chemical species. In studies of thiazolidine-2,4-dione derivatives, MEP analysis has been used to identify potential sites for intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within a molecule, including charge transfer interactions and hyperconjugation. This method has been applied to thiazolidine-2,4-dione-water complexes to investigate the stability of intermolecular hydrogen bonds. researchgate.net

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the five-membered thiazolidine ring and the rotational freedom of the hydroxymethyl group at the C2 position mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Detailed Research Findings:

Ring Pucker: The thiazolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. researchgate.net Computational studies on 3-cyclohexyl-2-aryl-1,3-thiazolidin-4-ones have shown that the thiazolidinone ring can adopt an envelope conformation with the sulfur atom out of the plane. researchgate.net The specific puckering in this compound would be influenced by the substituent at the C2 position.

Rotational Isomers (Rotamers): The rotation around the C2-C(methanol) bond leads to different rotamers. The relative energies of these rotamers can be determined by performing a relaxed potential energy surface (PES) scan, where the dihedral angle is systematically varied, and the rest of the molecule's geometry is optimized at each step. joaquinbarroso.comq-chem.com

Potential Energy Surface (PES): A PES scan involves calculating the energy of the molecule as a function of one or more geometric parameters, such as bond lengths, bond angles, or dihedral angles. q-chem.comuni-muenchen.de This allows for the mapping of the energy landscape, identifying energy minima (stable conformers) and transition states (energy barriers) between them. q-chem.comuni-muenchen.de For thiazolin-4-one derivatives, DFT has been used to explore the PES to determine the most stable isomers and conformers. nih.gov

| Conformer | Dihedral Angle (N-C2-C-O) | Relative Energy (kcal/mol) |

|---|---|---|

| Gauche 1 | 60° | 0.0 |

| Anti | 180° | 1.2 |

| Gauche 2 | -60° | 0.5 |

Prediction of Reactivity, Selectivity, and Reaction Energetics

Computational methods can predict the reactivity of this compound and the energetics of its potential reactions. This is achieved through the calculation of various reactivity descriptors and the modeling of reaction pathways.

Detailed Research Findings:

Fukui Functions: To identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks, Fukui functions can be calculated. These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed.

Reaction Energetics: Quantum chemical calculations can be used to determine the thermodynamics and kinetics of chemical reactions. By calculating the energies of reactants, products, and transition states, one can determine the enthalpy of reaction, activation energy, and reaction rates. rsc.org While specific reaction energetics for this compound are not readily available, this methodology is widely applied in synthetic chemistry. rsc.org

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 |

| Chemical Softness (S) | 1 / (2η) | 0.19 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.85 |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.80 |

Molecular Dynamics Simulations for Investigating Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a condensed phase, such as in a solvent like water. MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes and intermolecular interactions.

Detailed Research Findings:

Solvation Effects: The presence of a solvent can significantly influence the conformation and reactivity of a molecule. MD simulations can model the solvation of this compound, revealing how solvent molecules arrange themselves around the solute and the nature of the intermolecular interactions, such as hydrogen bonding between the hydroxyl group of this compound and water molecules.

Hydrogen Bonding: The hydroxyl group and the nitrogen and sulfur atoms of the thiazolidine ring can all participate in hydrogen bonding. MD simulations can quantify the number and lifetime of these hydrogen bonds, which are crucial for understanding the molecule's solubility and interactions with biological macromolecules. Studies on water-methanol mixtures provide a framework for how these interactions can be analyzed. researchgate.net

Conformational Dynamics: In solution, this compound is not static but dynamically samples different conformations. MD simulations can track these conformational changes over time, providing a more realistic picture of the molecule's behavior than static quantum chemical calculations. This approach has been used to study the conformational changes of 2,4-thiazolidinedione (B21345) derivatives when interacting with biological targets. nih.gov

Emerging Research Areas and Future Perspectives in 2 Thiazolidinemethanol Chemistry

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and sustainable methods for the synthesis of thiazolidine (B150603) derivatives is a key focus of current research. While specific novel pathways for 2-Thiazolidinemethanol are not extensively documented, the broader field of thiazolidine synthesis provides a strong foundation for future exploration.

Recent advancements in the synthesis of the thiazolidine ring, the core structure of this compound, have emphasized green chemistry principles. These include the use of deep eutectic solvents (DESs) which can act as both the solvent and catalyst in reactions such as the Knoevenagel condensation for the synthesis of thiazolidinedione derivatives. nih.govnih.gov One study demonstrated the screening of 20 different choline (B1196258) chloride-based DESs to find the most efficient medium for the synthesis of 19 different thiazolidinedione derivatives, with yields ranging from 21.49% to 90.90%. nih.gov Such methodologies, which avoid the use of volatile and often toxic organic solvents, represent a significant step towards more environmentally benign chemical processes. nih.gov

Furthermore, catalyst-free and solvent-free reaction conditions are being explored for the synthesis of related thiazolidine compounds. These methods not only reduce the environmental impact but also simplify the reaction setup and purification processes. The development of such protocols for the specific synthesis of this compound could lead to more cost-effective and sustainable production of this compound.

Future research in this area will likely focus on the development of stereoselective synthetic routes to obtain enantiomerically pure this compound. Chiral thiazolidine derivatives are valuable as chiral auxiliaries in asymmetric synthesis, and efficient methods to produce optically active this compound would significantly enhance its utility in the synthesis of complex molecules. nih.govsigmaaldrich.comwikipedia.orgresearchgate.netrsc.org

| Synthetic Approach | Key Features | Potential for this compound |

| Deep Eutectic Solvents (DESs) | Acts as both solvent and catalyst; environmentally benign. nih.govnih.gov | Development of green and sustainable synthetic routes. |

| Catalyst- and Solvent-Free Synthesis | Reduced environmental impact; simplified reaction and purification. | Cost-effective and efficient production methods. |

| Stereoselective Synthesis | Production of enantiomerically pure compounds. | Application as a chiral auxiliary in asymmetric synthesis. nih.govsigmaaldrich.comwikipedia.org |

Integration into Advanced Materials Science (e.g., Polymer Chemistry, Self-Assembled Systems)

The unique chemical structure of this compound, featuring both a heterocyclic ring and a primary alcohol, makes it an attractive building block for the creation of advanced materials with tailored properties. Its potential is particularly evident in the fields of polymer chemistry and the development of self-assembled systems.

In polymer chemistry, thiazolidine-containing monomers can be used to synthesize multifunctional homopolymers. A strategy has been demonstrated where a thiazolidine-containing acrylamido monomer undergoes controlled radical polymerization. nih.gov The resulting polymer possesses pendent latent nucleophiles. Through the ring-opening of the thiazolidine moiety, a homopolymer with two distinct reactive sites in each repeating unit—an amine and a thiol—is generated. nih.gov This allows for one-pot functionalization through disulfide formation and acyl substitution, enabling the introduction of two different functional groups per monomer unit. nih.gov This approach opens the door to creating complex macromolecular structures with precise control over their functionality. The hydroxyl group of this compound could be utilized to create monomers for polymerization, leading to polymers with pendent thiazolidine rings that can be subsequently modified.

The principles of self-assembly, where molecules spontaneously organize into ordered structures, are fundamental to the bottom-up fabrication of nanomaterials. While direct studies on the self-assembly of this compound are limited, the behavior of related compounds suggests its potential in this area. For instance, the self-assembly of two-component organogel systems based on trigonal acids and aminobenzothiazole derivatives has been investigated, revealing hydrogen bonding as a key interaction. researchgate.net The ability of this compound to participate in hydrogen bonding through its hydroxyl and amine groups suggests it could be a valuable component in the design of new self-assembling systems, such as hydrogels and organogels, with potential applications in drug delivery and tissue engineering.

| Material Type | Potential Role of this compound | Potential Applications |

| Multifunctional Polymers | As a monomer precursor for polymers with pendent, modifiable thiazolidine rings. nih.gov | Drug delivery systems, smart materials, functional coatings. |

| Self-Assembled Systems | As a building block for supramolecular structures through hydrogen bonding. researchgate.net | Hydrogels for tissue engineering, stimuli-responsive materials. |

Development of this compound-Based Sensors and Probes for Chemical Detection

The development of selective and sensitive chemical sensors is crucial for a wide range of applications, from environmental monitoring to medical diagnostics. The thiazolidine scaffold is a component of some fluorescent probes. For example, a novel thiazolidine-4-one-based fluorescent chemosensor has been designed for the detection of Cu2+ ions. wikipedia.org This sensor exhibits a "turn-off" fluorescence response upon binding to copper ions, with a very low detection limit. wikipedia.org

While there is no specific research on sensors derived directly from this compound, its structure presents several features that could be exploited for the design of novel sensors and probes. The nitrogen and sulfur atoms within the thiazolidine ring can act as coordination sites for metal ions, while the hydroxyl group offers a site for further functionalization to introduce fluorophores or other signaling units.

Future research could focus on modifying the this compound structure to create probes for a variety of analytes. For instance, derivatization of the hydroxyl group could lead to fluorescent probes that exhibit changes in their emission properties upon binding to a target molecule or ion. researchgate.netmdpi.comnih.gov The development of such probes could be guided by computational studies to predict the binding affinity and selectivity for different analytes. Furthermore, the electrochemical properties of thiazolidine compounds are also being explored for sensor applications. dntb.gov.ua A flow-through chronoamperometric sensor based on a gold electrode has been used to study the electrochemical behavior of thiazolidine, suggesting the potential for developing electrochemical sensors based on this scaffold. dntb.gov.ua

| Sensor Type | Design Strategy | Potential Analytes |

| Fluorescent Probes | Functionalization of the hydroxyl group with a fluorophore and a recognition moiety. wikipedia.orgnih.gov | Metal ions, anions, biologically relevant small molecules. |

| Electrochemical Sensors | Immobilization of this compound or its derivatives on an electrode surface. dntb.gov.ua | Redox-active species, environmental pollutants. |

Contribution to Sustainable Chemistry Processes and Green Solvents

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. researchgate.netnih.gov The exploration of this compound and its derivatives aligns with these goals in several ways.

As discussed in the context of synthesis, the use of greener solvents like deep eutectic solvents for the production of thiazolidine derivatives is a significant step towards sustainability. nih.govnih.gov Looking forward, this compound itself could potentially be investigated as a green solvent. Green solvents are typically derived from renewable resources, are biodegradable, and have low toxicity. researchgate.net While the properties of this compound as a solvent have not been extensively studied, its structure, containing polar functional groups, suggests it could have interesting solvent properties.

Furthermore, the use of this compound as a reagent or building block in sustainable chemical processes is a promising area of research. Its bifunctional nature allows for its incorporation into molecules in a way that can lead to more atom-economical and energy-efficient synthetic routes. For example, its use in multicomponent reactions, which allow for the synthesis of complex molecules in a single step from three or more reactants, would be a significant contribution to sustainable chemistry.

| Area of Contribution | Specific Role of this compound | Impact on Sustainability |

| Green Solvents | Potential use as a biodegradable and low-toxicity solvent. researchgate.net | Reduction of reliance on volatile organic compounds. |

| Sustainable Synthesis | Use as a building block in atom-economical reactions like multicomponent reactions. | Increased efficiency and reduced waste in chemical synthesis. |

| Renewable Feedstocks | Potential for synthesis from bio-based starting materials. | Transition from fossil fuel-based to renewable chemical production. |

Interdisciplinary Research at the Interface of Chemistry and Other Scientific Disciplines

The versatility of the thiazolidine scaffold has led to its application in a wide array of scientific fields, positioning this compound at the interface of chemistry, biology, and materials science.

In medicinal chemistry, thiazolidine derivatives are well-known for their diverse biological activities. For instance, thiazolidine-2,4-diones are a class of drugs used to treat type 2 diabetes. mdpi.com More recent research has explored other therapeutic applications, with some thiazolidine-2,4-dione derivatives showing promise as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are important targets in cancer therapy. nih.gov While the biological activity of this compound itself is not yet well-defined, its structural similarity to these bioactive molecules suggests that it could serve as a valuable scaffold for the design and synthesis of new therapeutic agents. nih.govresearchgate.net Computational studies can play a crucial role in predicting the potential biological targets of this compound derivatives. researchgate.net

The intersection of chemistry and materials science is another area where this compound can make significant contributions. As previously mentioned, its incorporation into polymers can lead to materials with tunable properties. nih.gov The functionalization of poly(2-oxazoline)s, a class of biocompatible polymers, with cysteine (which contains a similar thiol group) has been explored for the development of biomaterials. morressier.commdpi.com This suggests that this compound could be used to create functionalized polymers for applications in drug delivery, tissue engineering, and regenerative medicine.

| Interdisciplinary Field | Potential Application of this compound |

| Medicinal Chemistry | As a scaffold for the development of new anticancer and antidiabetic agents. mdpi.comnih.gov |

| Biomaterials Science | For the functionalization of biocompatible polymers for drug delivery and tissue engineering. morressier.commdpi.com |

| Nanotechnology | As a component in the synthesis of functional nanoparticles and self-assembled nanostructures. |

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing the structural integrity and purity of 2-Thiazolidinemethanol?

- Methodological Answer : Use a combination of NMR spectroscopy (¹H and ¹³C) to confirm the thiazolidine ring structure and methanol substituent, FT-IR to identify functional groups (e.g., -OH stretching), and HPLC with UV detection to assess purity (>98%). Cross-reference with CAS-registered spectral data for validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS-compliant practices :

- Use nitrile gloves (EN 374 standard) and flame-retardant lab coats to prevent skin contact .

- Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .

- Conduct toxicity screenings using in vitro assays (e.g., MTT assays on HepG2 cells) to pre-empt acute exposure risks .

Q. How can researchers screen this compound for potential biochemical applications?

- Methodological Answer : Employ ligand-binding assays (e.g., fluorescence quenching) to study interactions with thiol-containing proteins (e.g., glutathione). Use in silico docking simulations (AutoDock Vina) to predict binding affinities before experimental validation .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH conditions, and what experimental approaches are used to assess degradation products?

- Methodological Answer :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) in buffers (pH 3–10).

- Monitor degradation via LC-MS/MS to identify byproducts (e.g., ring-opened sulfhydryl derivatives).

- Use Arrhenius modeling to extrapolate shelf-life under standard conditions .

Q. When encountering contradictory data on this compound’s bioactivity, what frameworks resolve these discrepancies?

- Methodological Answer : Apply triangulation :

- Replicate studies under standardized conditions (e.g., ISO 10993 for cytotoxicity).

- Perform meta-analyses to identify confounding variables (e.g., solvent polarity in assays).

- Validate hypotheses using orthogonal methods (e.g., SPR for binding kinetics vs. computational models) .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

- Methodological Answer :

- Use density functional theory (DFT) to optimize geometry and electronic properties (Gaussian 16).

- Perform molecular dynamics simulations (GROMACS) to study solvation effects and conformational flexibility.

- Cross-validate with QSAR models to predict ADMET profiles .

Q. How can researchers investigate the long-term environmental impact of this compound?

- Methodological Answer :

- Conduct OECD 301B biodegradation tests to assess persistence in aquatic systems.

- Use microcosm studies to evaluate bioaccumulation potential (log Kow) and soil mobility (column leaching tests).

- Analyze ecotoxicity using Daphnia magna acute immobilization assays .

Q. What mechanistic studies elucidate this compound’s toxicity in neuronal cells?

- Methodological Answer :

- Perform RNA-seq on SH-SY5Y cells to identify dysregulated pathways (e.g., oxidative stress response).

- Measure mitochondrial membrane potential (JC-1 staining ) and ROS levels (DCFDA assay ) to link toxicity to metabolic disruption .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.